molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No. B1306417
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, also known as BPAP, is a compound that belongs to the family of piperidine-based drugs. It has a molecular formula of C15H24N2O and a molecular weight of 248.36 .


Molecular Structure Analysis

The molecular structure of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol consists of a benzyl group attached to a piperidine ring, which is further linked to a propanol group via an amino bridge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.36 . Further physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol: has been identified as a potential scaffold for the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome plays a crucial role in the immune system’s response to pathogens and stress signals. Compounds derived from this scaffold have shown the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release, which are key processes in inflammation and immune response.

Antimicrobial Activity

The structural analogs of this compound have been explored for their antimicrobial properties . By docking simulations, certain derivatives have demonstrated the potential to inhibit bacterial oxidoreductase enzymes, which are essential for bacterial survival. This suggests that **3

properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWYVLPFXWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390022
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

CAS RN

198823-22-2
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g of 3-aminopropanol and 41.7 g of 1-benzyl-4-piperidone are dissolved in 350 ml of methylene chloride and 56 g of sodium triacetoxy-borohydride are slowly added at about 10° C. The mixture is stirred overnight at ambient temperature, then acidified with dilute hydrochloric acid while cooling and then made alkaline with conc. sodium hydroxide solution. The organic phase is separated off, the aqueous phase is washed once more with 150 ml of methylene chloride. The combined organic phases are dried over sodium sulphate and the solvent is eliminated in vacuo. 32 g of 1-benzyl-4-(3-hydroxy-propylamino)-piperidine are obtained as a yellow oil, which is used without further purification in the next reaction step.
Quantity
16.5 g
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reactant
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41.7 g
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Quantity
350 mL
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solvent
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56 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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